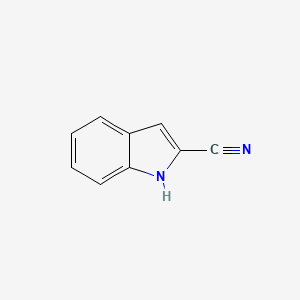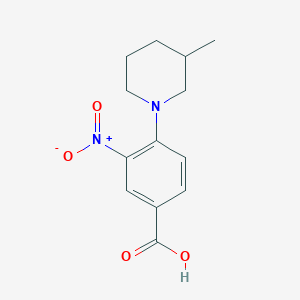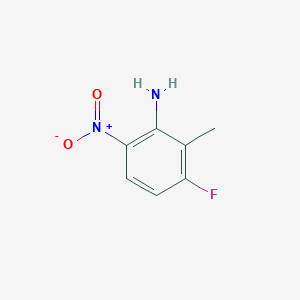
2-(Furan-2-yl)anilin
Übersicht
Beschreibung
2-(Furan-2-yl)aniline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-(Furan-2-yl)anilin-Derivate wurden ausgiebig auf ihre antibakteriellen Eigenschaften untersucht. Sie sind besonders wirksam gegen grampositive Bakterien, einschließlich multiresistenter Stämme . Der Furanring trägt zur Fähigkeit des Moleküls bei, die Synthese der bakteriellen Zellwand oder die Proteinfunktion zu beeinträchtigen, was es zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente macht.
Synthese neuer Furan-Derivate
Die Verbindung dient als Vorläufer bei der Synthese neuer Furan-Derivate. Diese Derivate werden wegen ihrer verbesserten biologischen Aktivitäten synthetisiert und auf ihr Potenzial als neue Therapeutika untersucht . Die Vielseitigkeit von this compound ermöglicht die Herstellung einer breiten Palette von strukturell unterschiedlichen Molekülen.
Forschung zur antimikrobiellen Resistenz
Mit dem Anstieg der antimikrobiellen Resistenz werden this compound-Derivate als Lösung für dieses globale Problem untersucht. Forscher entwickeln und synthetisieren neue Moleküle auf der Basis dieser Verbindung, um resistente mikrobielle Stämme zu bekämpfen .
Modifikation von Epoxidharzen
Im Bereich der Materialwissenschaften werden this compound-Derivate zur Modifizierung von Epoxidharzen verwendet. Die Einführung der Furan-Einheit kann zu Harzen mit leicht höheren Glasübergangstemperaturen führen, was für bestimmte Anwendungen von Vorteil ist .
Molekulare Elektronik
Die Derivate der Verbindung werden auch in der molekularen Elektronik untersucht. Ihre einzigartigen elektronischen Eigenschaften, wie z. B. die Fähigkeit, Übergänge von bindenden zu antibindenden Zuständen zu durchlaufen, machen sie für die Untersuchung von Ladungstransferprozessen geeignet .
Pharmazeutische Anwendungen
Aufgrund der vielfältigen pharmakologischen Eigenschaften von furanhaltigen Verbindungen ist this compound eine wertvolle Einheit in der pharmazeutischen Forschung. Es ist an der Entwicklung von Medikamenten mit antiulzerösen, diuretischen, muskelrelaxierenden und entzündungshemmenden Eigenschaften beteiligt .
Krebsforschung
Der Furanring in this compound ist von besonderem Interesse in der Krebsforschung. Furan-Derivate sind dafür bekannt, zytotoxische Aktivitäten zu zeigen, die zur Entwicklung neuer Krebsmedikamente genutzt werden können .
Arzneimittelentwicklung und -entdeckung
This compound ist ein Schlüsselzwischenprodukt in der Arzneimittelentwicklung und -entdeckung. Seine Einarbeitung in verschiedene molekulare Strukturen ist Teil der Suche nach neuen Medikamenten mit einzigartigen Wirkmechanismen, insbesondere im Bereich der antibakteriellen und krebsbekämpfenden Therapien .
Wirkmechanismus
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities . For instance, quinoline derivatives, which can be synthesized from furan compounds, have been found to inhibit lysozyme and β-glucuronidase .
Mode of Action
For instance, some furan derivatives have been found to exhibit antibacterial activity by inhibiting the growth of certain bacteria
Biochemical Pathways
For instance, some furan derivatives have been found to inhibit the release of certain enzymes, affecting the biochemical pathways these enzymes are involved in .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities
Zukünftige Richtungen
The future directions for the study and application of 2-(Furan-2-yl)aniline and similar compounds are promising. Furan platform chemicals have attracted interest in terms of green chemistry due to their wide range of potential applications, including the synthesis of pharmaceuticals, dyes, and polymeric materials .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZXUOVNFIZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405554 | |
| Record name | 2-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55578-79-5 | |
| Record name | 2-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)
![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)
![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)
![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)


![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)

